molecular formula C13H8BrNO B1270596 2-(3-Bromophenyl)-1,3-benzoxazole CAS No. 99586-31-9

2-(3-Bromophenyl)-1,3-benzoxazole

Cat. No. B1270596
CAS RN: 99586-31-9
M. Wt: 274.11 g/mol
InChI Key: KHEXVASQRAJENK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole derivatives often involves the Suzuki reaction, a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. A study by Seth et al. (2014) describes the synthesis of 2-(2-arylphenyl)benzoxazoles through the Suzuki reaction, highlighting a method that could be adapted for synthesizing 2-(3-Bromophenyl)-1,3-benzoxazole (Seth et al., 2014). Additionally, Wu et al. (2014) discuss a Cu-catalyzed intramolecular coupling reaction that efficiently synthesizes 2-substituted benzoxazoles, a method that can be applicable for creating the 2-(3-Bromophenyl)-1,3-benzoxazole compound (Wu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including 2-(3-Bromophenyl)-1,3-benzoxazole, is characterized by X-ray crystallography and spectroscopic methods. Pérez-Pérez et al. (2015) provide insights into the crystal structure of a related benzoxazole compound, which could offer parallels in understanding the structural aspects of 2-(3-Bromophenyl)-1,3-benzoxazole (Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

Benzoxazole compounds, including 2-(3-Bromophenyl)-1,3-benzoxazole, participate in various chemical reactions, demonstrating a range of reactivities due to their functional groups. The bromophenyl group, for example, offers sites for further substitution reactions, potentially useful in creating more complex molecules for materials or pharmaceutical applications. Gopalaiah and Chandrudu (2015) discuss an iron(II) bromide-catalyzed oxidative coupling reaction that could be relevant for modifications of benzoxazole compounds (Gopalaiah & Chandrudu, 2015).

Scientific Research Applications

Anti-Inflammatory Properties

The compound 2-(2-arylphenyl)benzoxazole, closely related to 2-(3-Bromophenyl)-1,3-benzoxazole, has been identified as a new ligand for cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This compound demonstrated selective inhibition of COX-2 and showed comparable anti-inflammatory potency to clinically used NSAIDs like celecoxib and diclofenac in in vivo studies (Seth et al., 2014).

Fluorescent Probe Applications

Derivatives of benzoxazole, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied in fluorescent probe sensing for magnesium and zinc cations. These fluorophores demonstrate high sensitivity and selectivity, changing fluorescence in response to pH and metal cations (Tanaka et al., 2001).

Antimicrobial Activity

Another related derivative, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole, exhibits antimicrobial activity. These compounds have shown effectiveness against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger (Phatangare et al., 2013).

Catalytic Synthesis Applications

Benzoxazole derivatives, including those related to 2-(3-Bromophenyl)-1,3-benzoxazole, have been synthesized using ZnO nanoparticles as a catalyst. This process demonstrates a green, efficient method for producing benzoxazole derivatives at room temperature (Banerjee et al., 2014).

Safety And Hazards

While specific safety data for “2-(3-Bromophenyl)-1,3-benzoxazole” is not available in the search results, it is generally advisable to handle chemical compounds with care. This includes avoiding dust formation, not breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-(3-bromophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEXVASQRAJENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309372
Record name 2-(3-Bromophenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,3-benzoxazole

CAS RN

99586-31-9
Record name 2-(3-Bromophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99586-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-bromobenzoyl chloride (6.005 g, 27.36 mmol), 2-bromoaniline (4.707 g, 27.36 mmol), Cs2CO3 (17.83 g, 54.73 mmol), CuI (0.261 g, 1.37 mmol), 1,10-phenanthroline (0.493 g, 2.74 mmol) and anhydrous 1,4-dioxane (50 mL) was degassed with argon at 40° C. for 30 min while stirring. The reaction mixture was then maintained under argon at 120° C. while stirring until TLC (SiO2, 4:1 hexanes-ethyl acetate) confirmed consumption of the starting material (24 h). Upon cooling to RT, the mixture was filtered and the filtrant washed copiously with ethyl acetate (ca. 350 mL). The filtrate was then washed with sat. NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 4:1-hexanes:ethyl acetate) afforded 2-(3-bromophenyl)benzo[d]oxazole (7.50 g, 100%) as an off-white solid.
Quantity
6.005 g
Type
reactant
Reaction Step One
Quantity
4.707 g
Type
reactant
Reaction Step One
Quantity
17.83 g
Type
reactant
Reaction Step One
Quantity
0.493 g
Type
reactant
Reaction Step One
Name
Quantity
0.261 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Desai, V Desai, S Shingade - Bioorganic Chemistry, 2020 - Elsevier
A series of benzoxazole-N-heterocyclic hybrids have been synthesized by a one-pot strategy. Molecular docking study revealed that such compounds have the ability to inhibit enzyme …
Number of citations: 39 www.sciencedirect.com
T Sana, W Sharad
Number of citations: 0

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